2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde
Overview
Description
2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde is an organic compound that features a thiazole ring substituted with a hydroxyethyl group and an aldehyde group
Scientific Research Applications
2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of thiazole derivatives with appropriate reagents to introduce the hydroxyethyl and aldehyde functionalities. One common method involves the use of 2-aminothiazole as a starting material, which undergoes a series of reactions including alkylation, oxidation, and formylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(1-Hydroxyethyl)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiazole ring can interact with various biological receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-(1-Hydroxyethyl)thiamine diphosphate: A thiamine derivative with similar structural features but different biological activity.
2-(1-Hydroxyethyl)pyridine: A pyridine derivative with a hydroxyethyl group, used in different chemical and biological contexts.
Uniqueness
2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde is unique due to its combination of a thiazole ring with both hydroxyethyl and aldehyde functionalities. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1-hydroxyethyl)-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4(9)6-7-2-5(3-8)10-6/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNOGKBIVRRYLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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